

# Chemical structure and CAS number for Coumarin 2

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## Compound of Interest

Compound Name: Coumarin 2

Cat. No.: B1583666

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## An In-depth Technical Guide to Coumarin 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Coumarin 2**, a fluorescent dye with applications in various scientific fields. The document details its chemical structure, identification numbers, and key photophysical properties. Furthermore, it outlines a standard experimental protocol for fluorescence spectroscopy and presents a logical workflow for this process.

## Chemical Structure and Identification

**Coumarin 2**, systematically known as 7-(ethylamino)-4,6-dimethylchromen-2-one, is a derivative of coumarin, a benzopyrone chemical class.<sup>[1][2]</sup> It is recognized for its utility as an efficient laser dye.<sup>[3][4]</sup>

Identifier	Value
IUPAC Name	7-(ethylamino)-4,6-dimethylchromen-2-one[2]
CAS Number	26078-25-1[2][3][4]
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>2</sub> [2][3][4]
Molecular Weight	217.26 g/mol [2][3]
SMILES	CCNC1=CC2=C(C=C1C)C(=CC(=O)O2)C[2]
InChI	InChI=1S/C13H15NO2/c1-4-14-11-7-12-10(5-9(11)3)8(2)6-13(15)16-12/h5-7,14H,4H2,1-3H3[2][4]
InChIKey	QZXAEJGNXJTSE-UHFFFAOYSA-N[2][4]

## Photophysical Properties

**Coumarin 2** exhibits distinct photophysical properties, making it a valuable tool in fluorescence-based applications. The substitution of an ethylamino group on the aromatic ring and methyl groups on the heterocyclic ring influences its excitation and emission spectra.[5]

Property	Value	Conditions
Excitation Wavelength ( $\lambda_{\text{ex}}$ )	365 nm[5]	In water[5]
Emission Wavelength ( $\lambda_{\text{em}}$ )	470 nm[5]	In water[5]

## Experimental Protocol: Fluorescence Spectroscopy

This protocol outlines the methodology for determining the fluorescence excitation and emission spectra of **Coumarin 2** in an aqueous solution.

### 3.1. Materials and Equipment

- **Coumarin 2** (high purity)[5]
- Deionized water

- Fluorescence spectrophotometer (e.g., F2700, Hitachi, Japan)[5]
- Volumetric flasks
- Pipettes
- Cuvettes

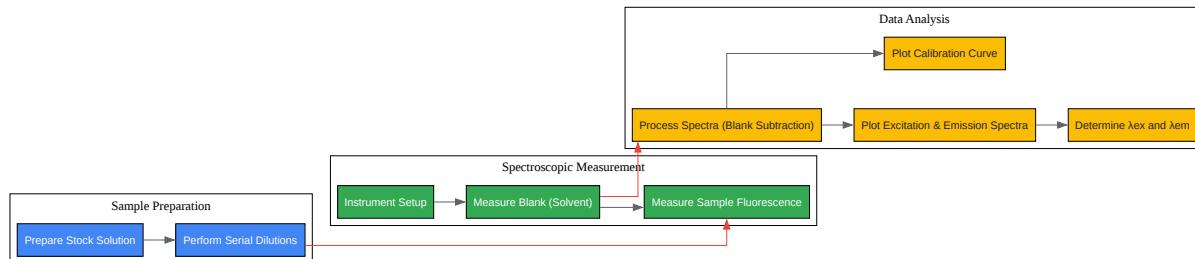
### 3.2. Procedure

- Stock Solution Preparation: Prepare a stock solution of **Coumarin 2** in deionized water at a known concentration.
- Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with varying concentrations.
- Instrument Setup:
  - Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
  - Set the excitation and emission slit widths.
  - Select the appropriate voltage for the photomultiplier tube.
- Blank Measurement: Fill a cuvette with deionized water (the solvent used for the samples) and place it in the spectrophotometer. Run a blank scan to record the background signal.
- Sample Measurement:
  - Rinse a cuvette with a small amount of the lowest concentration standard solution and then fill the cuvette with the solution.
  - Place the cuvette in the spectrophotometer.
  - To determine the emission spectrum, set the excitation wavelength to 365 nm and scan a range of emission wavelengths (e.g., 400 nm to 600 nm).

- To determine the excitation spectrum, set the emission wavelength to 470 nm and scan a range of excitation wavelengths (e.g., 300 nm to 450 nm).
- Repeat for all Standards: Repeat step 5 for all prepared standard solutions.
- Data Analysis:
  - Subtract the blank spectrum from each of the sample spectra.
  - Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra.
  - The peak of the excitation spectrum is the maximum excitation wavelength ( $\lambda_{ex}$ ), and the peak of the emission spectrum is the maximum emission wavelength ( $\lambda_{em}$ ).
  - A calibration curve can be generated by plotting the fluorescence intensity at the emission maximum against the corresponding concentrations of the standard solutions. A linear correlation ( $R^2$  approaching 1.0) indicates a good relationship between concentration and fluorescence intensity.[\[5\]](#)

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting fluorescence spectroscopy of **Coumarin 2**.



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Caption: Workflow for Fluorescence Spectroscopy of **Coumarin 2**.

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